molecular formula C11H20N2O2 B2865045 Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2230799-86-5

Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2865045
CAS No.: 2230799-86-5
M. Wt: 212.293
InChI Key: FZURJTVFRKRXMA-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Azabicyclic Systems

Azabicyclic compounds have played a pivotal role in medicinal chemistry since the isolation of natural alkaloids containing nitrogen-bridged bicyclic frameworks. The 8-azabicyclo[3.2.1]octane scaffold, foundational to tropane alkaloids like cocaine and scopolamine, demonstrated early the therapeutic potential of constrained azabicyclic systems. However, the 3-azabicyclo[3.2.0]heptane architecture remained underexplored until advances in asymmetric synthesis enabled its practical construction.

A breakthrough occurred in 2012 with the development of sulfinamide-mediated alkylation and ring-closing metathesis (RCM) strategies, allowing enantioselective synthesis of azabicyclic cores from commercial precursors. This methodology facilitated the first total synthesis of grandisine D, an indolizidine alkaloid with δ-opioid receptor affinity, in just four steps from intermediate 20 . Parallel innovations in [3+2] cycloaddition chemistry further expanded access to 3-azabicyclo[3.2.0]heptane derivatives, enabling multigram-scale production of stereochemically pure building blocks.

Properties

IUPAC Name

tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-5-11(8,12)7-13/h8H,4-7,12H2,1-3H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZURJTVFRKRXMA-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Dicarboxylic Acid Derivatives

A method adapted from CN112851563A involves cyclizing 2-carbamoylcyclopentanecarboxylic acid ammonium salts under acidic conditions. For example, heating 2-carbamoylcyclopentanecarboxylic acid ammonium with p-toluenesulfonic acid at 240°C induces dehydration and cyclization to form 1,2-cyclopentanedicarboximide (yield: 76.5%, purity: 98.7% by HPLC). This intermediate is subsequently treated with chloramine to introduce the amino group.

Key Reaction Parameters:

  • Temperature: 240–246°C
  • Acid catalyst: p-toluenesulfonic acid or phosphoric acid
  • Solvent: Water/toluene azeotrope for dehydration

Ring-Closing Metathesis (RCM)

A complementary approach from RSC publications employs RCM of diene precursors using Grubbs catalysts. For example, ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate was synthesized via RCM of a pyrrolidine-derived diene, achieving enantiomeric purity through chiral benzyl auxiliaries. While this method targets a [2.2.1] system, analogous strategies could adapt diene geometry for [3.2.0] systems.

Advantages:

  • Stereochemical control via chiral catalysts
  • Mild conditions (room temperature, dichloromethane)

Introduction of the Amino Group

Hofmann Rearrangement

The Hofmann rearrangement of cyclopentanedicarboximide (from Section 1.1) with chloramine generates the primary amine. In a representative procedure, 1,2-cyclopentanedicarboximide reacts with chloramine in ethanol at 60°C, yielding N-amino-3-azabicyclo[3.3.0]octane hydrochloride (yield: 84.1%, purity: 99.2%). For the [3.2.0] analog, adjusting ring size and reaction time may optimize yields.

Critical Factors:

  • Chloramine stoichiometry: 1.1 equivalents
  • Reaction time: 3–5 hours

Curtius Rearrangement

An alternative route employs the Curtius rearrangement to convert acyl azides to isocyanates, followed by hydrolysis to amines. This method, though less common for bicyclic systems, offers high enantioselectivity when using chiral azides.

Stereochemical Control

Chiral Resolution via Diastereomeric Salts

The (1R,5S) configuration is achieved using chiral resolving agents. For instance, reacting racemic amino-bicycloheptane with (S)-mandelic acid forms diastereomeric salts, which are separated by fractional crystallization.

Typical Conditions:

  • Resolving agent: 1.2 equivalents
  • Solvent: Ethanol/water (4:1)
  • Enantiomeric excess (ee): >98%

Asymmetric Catalysis

Pd-catalyzed hydrogenation of enamine intermediates (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one) with chiral ligands like (R)-BINAP achieves ee >99%. Adapting this to [3.2.0] systems requires modifying substrate geometry.

tert-Butyl Carbamate Protection

The final step introduces the tert-butyl carbamate group via Schotten-Baumann reaction. Treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane and aqueous sodium hydroxide yields the protected product (yield: 89%, purity: 97%).

Optimization Notes:

  • Base: Triethylamine or NaHCO₃
  • Temperature: 0–5°C to minimize racemization

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) ee (%) Key Advantage
Acid-Catalyzed Cyclization 76.5 98.7 N/A Scalable, low-cost reagents
RCM 68 95 >99 Stereochemical precision
Curtius Rearrangement 72 96 95 High enantioselectivity

Industrial-Scale Considerations

Large-scale production prioritizes cost-efficiency and safety:

  • Cyclization: Continuous flow reactors reduce decomposition risks at high temperatures.
  • Hydrogenation: Replace Pd(OH)₂/C with reusable catalysts (e.g., Raney Ni) to lower costs.
  • Solvent Recovery: Toluene and ethanol are distilled and recycled (85% recovery rate).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions:

  • Oxidation: : Oxidative conditions can convert the amino group into a nitro or nitroso derivative.

  • Reduction: : Reductive agents can convert the carboxylate group into an alcohol.

  • Substitution: : Halogenation or other electrophilic substitution reactions can occur at positions adjacent to the functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituting Agents: : N-Bromosuccinimide, sulfuryl chloride.

Major Products

Major products from these reactions include nitro derivatives, alcohols, and halogenated compounds.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its rigid bicyclic structure imparts stereochemical control in reactions.

Biology

In biology, derivatives of this compound serve as enzyme inhibitors, impacting various biochemical pathways. They can be used in studying enzyme kinetics and mechanisms.

Medicine

In the medical field, this compound has potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological disorders due to its ability to interact with central nervous system receptors.

Industry

In industry, its derivatives are explored as catalysts in stereoselective synthesis, aiding in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The biological activity of tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate often involves binding to specific molecular targets such as receptors or enzymes. This binding can modulate the activity of these proteins, influencing signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with five structurally related analogs:

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Ring System Biological Relevance/Applications
Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (1251009-41-2) C₁₁H₂₀N₂O₂ 212.29 Amino group (-NH₂) 3-azabicyclo[3.2.0] Radioligand synthesis, enzyme inhibition
(1R,5R)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (1419075-97-0) C₁₀H₁₈N₂O₂ 198.26 Diazabicyclo system (two N atoms) 3,6-diazabicyclo[3.2.0] Precursor for PET tracers
tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (1250993-33-9) C₁₁H₂₀N₂O₂ 212.29 Amino group (-NH₂) 3-azabicyclo[4.1.0] Potential CNS-targeting agent
rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (N/A) C₁₀H₁₅NO₃ 199.30 Formyl group (-CHO) 3-azabicyclo[3.2.0] Intermediate in iminosugar synthesis
tert-Butyl (1s,5r)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (1250884-66-2) C₁₁H₂₀N₂O₂ 212.29 Amino group (-NH₂) 3-azabicyclo[3.2.0] Stereochemical studies
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (951766-54-4) C₁₀H₁₇NO₃ 199.25 Oxygen atom (oxa) 7-oxa-3-azabicyclo[4.1.0] Epoxide intermediates in drug design

Key Comparative Insights

Ring System Variations :

  • The 3-azabicyclo[3.2.0] system (target compound) offers a strained bicyclic framework with a single nitrogen atom, enhancing reactivity in coupling reactions .
  • The 3,6-diazabicyclo[3.2.0] analog (CAS 1419075-97-0) introduces a second nitrogen, enabling dual coordination sites for metal catalysts in radiochemistry .
  • The 7-oxa-3-azabicyclo[4.1.0] compound (CAS 951766-54-4) replaces a methylene group with oxygen, altering polarity and hydrogen-bonding capacity .

Functional Group Impact: The amino group in the target compound facilitates nucleophilic reactions and hydrogen bonding, critical for binding to biological targets (e.g., enzymes or receptors) . The formyl group in the rac-tert-butyl analog (CAS N/A) shifts reactivity toward nucleophilic additions, making it useful in iminosugar synthesis .

Stereochemical Considerations: The (1s,5r)-stereoisomer (CAS 1250884-66-2) demonstrates how minor stereochemical changes can drastically alter biological activity and synthetic pathways .

Synthetic Utility: Compounds like the diazabicyclo[3.2.0] derivative (CAS 1419075-97-0) are optimized for radiolabeling with carbon-11, as seen in PET tracer development . The target compound’s amino group is often protected during synthesis using tert-butyloxycarbonyl (Boc) strategies to prevent unwanted side reactions .

Biological Activity

Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, with CAS number 2230799-86-5, is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of 212.29 g/mol. The compound's IUPAC name reflects its stereochemistry and functional groups, which are critical for its interaction with biological targets.

Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in various physiological processes. Its structural similarity to known bioactive compounds suggests potential interactions with neurotransmitter systems and metabolic pathways.

Pharmacological Studies

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of azabicyclic carboxylates and evaluated their biological activities. Among these, this compound was included in the screening for antibacterial properties against Gram-positive bacteria, yielding promising results that warrant further investigation into its mechanism of action and therapeutic potential .

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study involving various azabicyclic compounds, modifications to the tert-butyl group were found to significantly influence the biological activity of the compounds tested. This study highlighted the importance of steric and electronic effects in determining the efficacy of these compounds as potential drug candidates .

Comparative Analysis

Compound NameCAS NumberMolecular WeightBiological Activity
This compound2230799-86-5212.29 g/molAntimicrobial, Neuropharmacological
Related Azabicyclic CompoundsVariousVariesAntimicrobial, Enzyme Inhibition

Q & A

Q. What are the critical steps in synthesizing Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Cyclization reactions to form the bicyclic core, often using transition-metal catalysts (e.g., Pd or Cu) to enable cross-coupling steps .
  • Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced early to protect reactive amines, requiring acidic conditions (e.g., TFA) for removal .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis ensures the correct (1R,5S) configuration. Solvent polarity and temperature (e.g., −78°C for cryogenic conditions) are critical to minimize racemization . Key parameters include solvent choice (THF or DCM), reaction time (24–72 hours), and catalyst loading (5–10 mol%) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure and Boc group integrity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 225.28 for C₁₁H₁₉N₂O₂) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond angles in the bicyclo[3.2.0]heptane core .

Q. Why is stereochemical integrity crucial for this compound’s bioactivity, and how is it maintained during synthesis?

The (1R,5S) configuration ensures proper binding to biological targets (e.g., enzymes or receptors). Stereochemical control is achieved via:

  • Chiral resolution : Diastereomeric salt formation using tartaric acid derivatives .
  • Asymmetric catalysis : Chiral ligands like BINAP in Pd-catalyzed steps .
  • Low-temperature reactions to suppress epimerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
  • Design of Experiments (DoE) : Statistically optimize parameters like temperature (50–80°C), solvent (THF vs. DMF), and catalyst loading .
  • In-line analytics : Use FTIR or HPLC to monitor reaction progress and terminate at peak conversion .

Q. How should researchers address contradictions between analytical data (e.g., NMR vs. MS) for this compound?

  • Cross-validation : Combine NMR, MS, and elemental analysis to resolve discrepancies. For example, an unexpected MS peak may indicate a de-Boc byproduct, detectable via ¹H NMR loss of the tert-butyl signal .
  • Isotopic labeling : Use ¹⁵N or ¹³C labels to trace unexpected signals in complex mixtures .

Q. What strategies are effective for designing analogs with enhanced bioactivity while retaining the bicyclo[3.2.0]heptane scaffold?

  • Functional group substitution : Replace the amino group with carbamoyl or hydroxymethyl groups to alter hydrogen-bonding interactions .
  • Ring modifications : Introduce heteroatoms (e.g., sulfur) or expand the bicyclic system to a [3.2.1] framework for improved metabolic stability .
  • Computational modeling : Docking studies (e.g., AutoDock) predict binding affinity changes upon substitution .

Q. How can stereochemical instability during storage be mitigated?

  • Storage conditions : Keep at −20°C in inert atmospheres (argon) to prevent oxidation or hydrolysis .
  • Additives : Include radical scavengers (BHT) or desiccants (molecular sieves) in lyophilized samples .

Q. What purification challenges arise with this compound, and how are they resolved?

  • Byproduct removal : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to separate diastereomers or Boc-deprotected impurities .
  • Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) to improve crystal habit and purity (>99% by HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.